N-(2,4-dimethoxyphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to an indole ring, and a dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE typically involves multiple steps, including the formation of the indole ring, the attachment of the methanesulfonyl group, and the coupling with the dimethoxyphenyl group. Common reagents used in these reactions include indole derivatives, methanesulfonyl chloride, and dimethoxybenzene. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; conditions vary depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE: shares similarities with other indole derivatives and methanesulfonyl-containing compounds.
N-(3-AMINOMETHYL)PHENYL-N,N-DIMETHYLAMINE: Another compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of N-(2,4-DIMETHOXYPHENYL)-2-{3-[(4-METHYLPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H26N2O5S |
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Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C26H26N2O5S/c1-18-8-10-19(11-9-18)17-34(30,31)25-15-28(23-7-5-4-6-21(23)25)16-26(29)27-22-13-12-20(32-2)14-24(22)33-3/h4-15H,16-17H2,1-3H3,(H,27,29) |
InChI Key |
QUADBYQVPYFNIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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